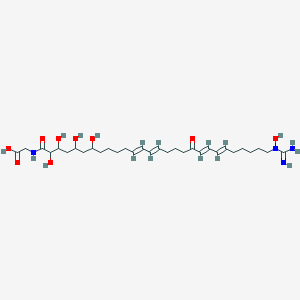
Octacosamicin A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octacosamicin A is a rare fatty acid amide that has been isolated from Streptomyces sp. This molecule has gained significant attention due to its potential applications in scientific research. Octacosamicin A has shown to exhibit various biological activities, including antibacterial, antifungal, and anticancer properties.
Wissenschaftliche Forschungsanwendungen
Antifungal Properties
Octacosamicin A has been identified as a potent antifungal antibiotic. Studies have shown that it exhibits broad antifungal spectra, highlighting its potential in treating various fungal infections. The unique linear chain structure of Octacosamicin A, featuring an N-hydroxyguanidyl group, contributes to its effectiveness against fungal pathogens (Dobashi et al., 1988), (Dobashi et al., 1988).
Anticancer Applications
While the specific anticancer properties of Octacosamicin A are not directly detailed in the available research, related compounds have shown potential in cancer treatment. For instance, the role of Organic Cation Transporter 2 (OCT2) in mediating the cellular uptake of anticancer agents like cisplatin, suggests a possible relevance of similar compounds in cancer therapeutics (Filipski et al., 2009).
Improved Drug Delivery
The modification of lipid vesicles with octreotide, a somatostatin analogue, to enhance the delivery of chemotherapy drugs such as doxorubicin, indicates the potential of Octacosamicin A or similar compounds in enhancing drug delivery mechanisms. This is particularly relevant for targeting cancer cells overexpressing specific receptors (Zhang et al., 2010).
Therapeutic Applications
Related research on octacosanol, which shares a similar molecular structure with Octacosamicin A, indicates its potential in treating inflammatory diseases, Parkinson's symptoms, and improving athletic performance. This suggests that Octacosamicin A might also have similar therapeutic applications (Gupta & Ghosh, 2017).
Antiangiogenic Effects
Octacosanol, similar to Octacosamicin A, has been found to exhibit antiangiogenic properties, inhibiting the proliferation of endothelial cells and tumor cells. This hints at the possibility of Octacosamicin A playing a role in antiangiogenic therapies, potentially useful in treating cancers and other diseases characterized by abnormal angiogenesis (Thippeswamy et al., 2008).
Anti-Inflammatory and Antinociceptive Effects
The anti-inflammatory and antinociceptive effects of octacosanol suggest potential applications for Octacosamicin A in pain and inflammation management. This is particularly relevant for chronic inflammatory diseases and pain management strategies (Oliveira et al., 2012).
Eigenschaften
CAS-Nummer |
122005-25-8 |
|---|---|
Produktname |
Octacosamicin A |
Molekularformel |
C31H52N4O9 |
Molekulargewicht |
624.8 g/mol |
IUPAC-Name |
2-[[(12E,14E,20E,22E)-28-[carbamimidoyl(hydroxy)amino]-2,3,5,7-tetrahydroxy-19-oxooctacosa-12,14,20,22-tetraenoyl]amino]acetic acid |
InChI |
InChI=1S/C31H52N4O9/c32-31(33)35(44)20-16-12-8-4-7-10-14-18-24(36)17-13-9-5-2-1-3-6-11-15-19-25(37)21-26(38)22-27(39)29(42)30(43)34-23-28(40)41/h1-3,5,7,10,14,18,25-27,29,37-39,42,44H,4,6,8-9,11-13,15-17,19-23H2,(H3,32,33)(H,34,43)(H,40,41)/b3-1+,5-2+,10-7+,18-14+ |
InChI-Schlüssel |
JHJDTYDBQYAKEF-NMPSDRPFSA-N |
Isomerische SMILES |
C(CC/C=C/C=C/C(=O)CCC/C=C/C=C/CCCCC(CC(CC(C(C(=O)NCC(=O)O)O)O)O)O)CCN(C(=N)N)O |
SMILES |
C(CCC=CC=CC(=O)CCCC=CC=CCCCCC(CC(CC(C(C(=O)NCC(=O)O)O)O)O)O)CCN(C(=N)N)O |
Kanonische SMILES |
C(CCC=CC=CC(=O)CCCC=CC=CCCCCC(CC(CC(C(C(=O)NCC(=O)O)O)O)O)O)CCN(C(=N)N)O |
Synonyme |
Octacosamicin A |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



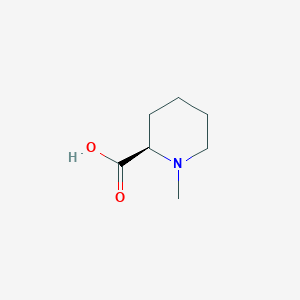
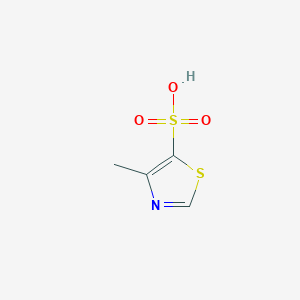
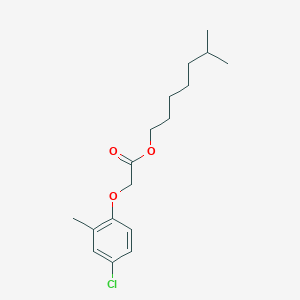
![4-(2-Chlorophenyl)-5,7-dihydro-2-methyl-5-oxo-furo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B55607.png)
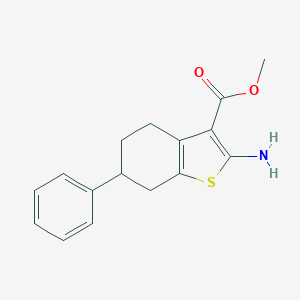
![1-[(2R)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone](/img/structure/B55609.png)
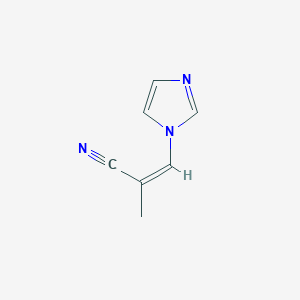
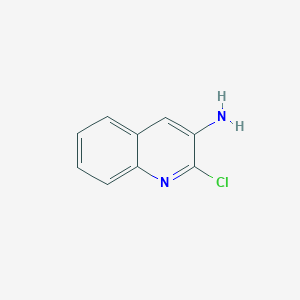
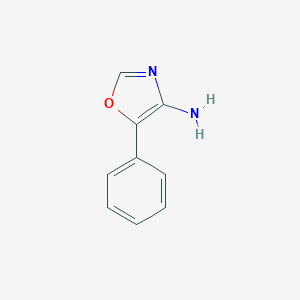
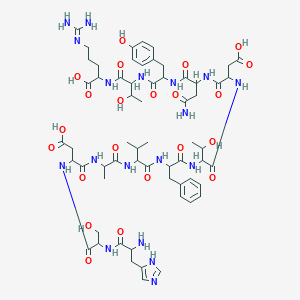
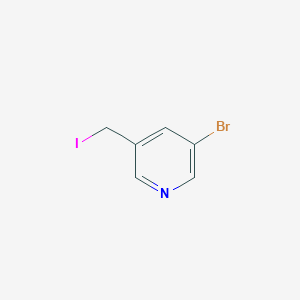
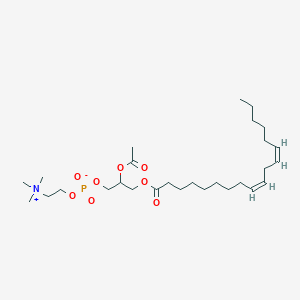
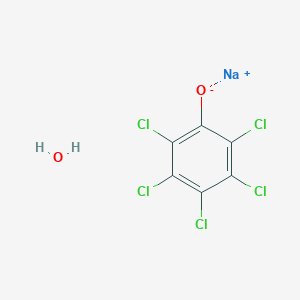
![1-Azabicyclo[2.2.1]heptane-4-carboxamide](/img/structure/B55628.png)